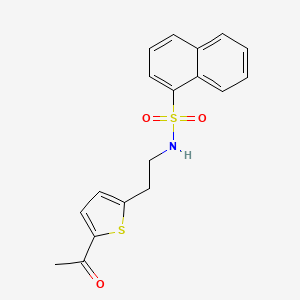
N-(2-(5-acetylthiophen-2-yl)ethyl)naphthalene-1-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-(5-acetylthiophen-2-yl)ethyl)naphthalene-1-sulfonamide is a useful research compound. Its molecular formula is C18H17NO3S2 and its molecular weight is 359.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Enzyme Inhibition Activity
Sulfonamide derivatives, including naphthalene sulfonamides, have been studied for their potential as enzyme inhibitors. For instance, certain sulfonamide molecules showed significant inhibition of lipoxygenase and α-glucosidase enzymes, which are targets for anti-inflammatory and anti-diabetic drugs, respectively (Abbasi et al., 2015).
PET Imaging Agents
Carbon-11 labeled naphthalene-sulfonamides have been synthesized as potential positron emission tomography (PET) imaging agents. These compounds are investigated for imaging human CCR8, a target that could be significant in various diseases (Wang et al., 2008).
Nucleic Acid and Protein Synthesis Effects
Certain naphthalene sulfonamides have been shown to induce changes in DNA, RNA, and protein synthesis in the bladder, revealing their potential as markers or modulators in cancer research (Lawson et al., 1970).
Enhancement of Nerve Growth Factor's Ability
Naphthalene sulfonamides such as B-355252 have been synthesized to enhance the nerve growth factor's ability to stimulate neurite outgrowths, suggesting potential applications in neurodegenerative disease research or therapy (Williams et al., 2010).
Fluorescence Sensing and Imaging
Naphthalene-based sulfonamides, such as those used in fluorescence sensing, have been studied for detecting specific ions like Al3+. These compounds can be used for intracellular detection of such ions, which has implications in various biological and medical studies (Mondal et al., 2015).
Binding Studies to Bovine Serum Albumin
Studies using naphthalene sulfonamide probes have been conducted to understand the binding of certain compounds to bovine serum albumin. This research aids in understanding drug-protein interactions, which is crucial in drug development and pharmacokinetics (Jun et al., 1971).
作用機序
While the specific mechanism of action for “N-(2-(5-acetylthiophen-2-yl)ethyl)naphthalene-1-sulfonamide” is not provided in the literature, sulfonamides, in general, are known to inhibit bacterial enzyme dihydropteroate synthetase. This enzyme normally uses para-aminobenzoic acid (PABA) for synthesizing the necessary folic acid. The inhibited reaction is normally necessary in these organisms for the synthesis of folic acid .
将来の方向性
While specific future directions for “N-(2-(5-acetylthiophen-2-yl)ethyl)naphthalene-1-sulfonamide” are not provided in the literature, research into sulfonamides and their derivatives continues to be an active area of study. For instance, naphthalene sulfonamides have shown in vitro efficacy against Leishmania tarentolae promastigotes, opening new directions for advanced leishmaniasis treatment .
特性
IUPAC Name |
N-[2-(5-acetylthiophen-2-yl)ethyl]naphthalene-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO3S2/c1-13(20)17-10-9-15(23-17)11-12-19-24(21,22)18-8-4-6-14-5-2-3-7-16(14)18/h2-10,19H,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFAJFWSKVXEANM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(S1)CCNS(=O)(=O)C2=CC=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(1-propylindol-3-yl)sulfonylacetamide](/img/structure/B2546142.png)


![5-({[(Cyclohexylamino)carbonyl]oxy}ethanimidoyl)-4-methyl-2-phenyl-1,3-thiazole](/img/structure/B2546147.png)
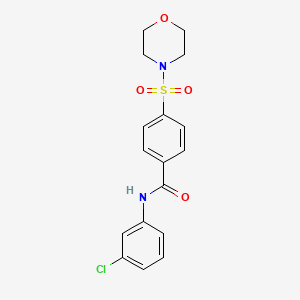
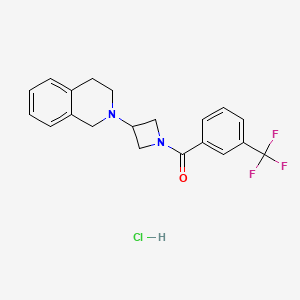
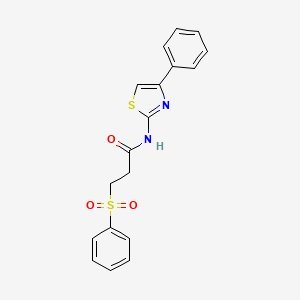

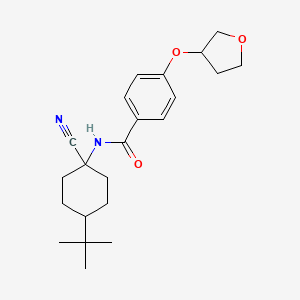
![1-[3-(4-ethoxy-3-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methanamine hydrochloride](/img/structure/B2546158.png)

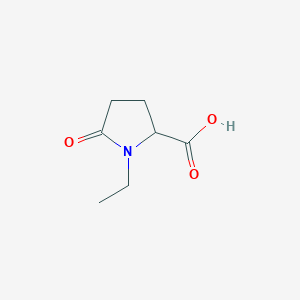

![(E)-4-bromo-N-(5,5-dioxido-3-(p-tolyl)tetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2546163.png)
